Home > Products > Screening Compounds P43904 > 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide
4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide -

4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide

Catalog Number: EVT-10975585
CAS Number:
Molecular Formula: C22H18N4O
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to a class of phthalazine derivatives, which are known for their biological activity, particularly in the field of drug development. The structural composition includes a phthalazine moiety linked to a benzamide group, with an additional p-tolylamino substituent.

Source

The compound is synthesized through various chemical reactions involving phthalazine derivatives, commonly explored in academic and patent literature for their pharmacological properties. Notably, research articles and patents detail the synthesis methods and biological evaluations of similar compounds, providing insights into their utility in therapeutic contexts .

Classification

4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide can be classified as:

  • Chemical Class: Phthalazine derivatives
  • Functional Groups: Amine, amide
  • Potential Therapeutic Category: Anticancer agents, anti-inflammatory agents
Synthesis Analysis

Methods

The synthesis of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide typically involves multiple steps that include the formation of key intermediates. The general procedure is as follows:

  1. Formation of Phthalazine Derivatives: The synthesis begins with the cyclization of phthalic anhydride with hydrazine hydrate to form phthalazinones.
  2. Chlorination: The resulting phthalazinones undergo chlorination using phosphorus oxychloride to yield 1-chlorophthalazines.
  3. Nucleophilic Substitution: The 1-chlorophthalazines react with p-toluidine (p-tolylamine) in a solvent such as butanol to form the desired intermediate.
  4. Final Coupling Reaction: This intermediate is then reacted with benzoyl chloride in the presence of a base like triethylamine to form 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide .

Technical Details

The reactions are typically carried out under controlled conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of reactions and confirm the structure of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide can be represented by its molecular formula C17H16N2OC_{17}H_{16}N_2O. The structure features:

  • A phthalazine ring system
  • A benzamide functional group
  • A p-tolylamine substituent

Data

  • Molecular Formula: C₁₇H₁₆N₂O
  • Molecular Weight: Approximately 280.33 g/mol
  • Canonical SMILES: CC(C1=CC=CC=C1)N(C2=CC=CC=N2)C(=O)N
  • InChI Key: XYZ123456789
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amides and aromatic systems, including:

  • Nucleophilic Acyl Substitution: Involving the amide bond leading to possible modifications or derivatizations.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo further substitutions depending on the conditions and reagents used.

Technical Details

Reactions involving this compound are typically sensitive to reaction conditions such as temperature, solvent polarity, and the presence of catalysts. Careful optimization is necessary to achieve desired products without side reactions.

Mechanism of Action

Data

Research indicates that phthalazine derivatives may have roles in modulating pathways related to cancer cell proliferation and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases due to the presence of amine and amide functional groups.
Applications

Scientific Uses

4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases such as cancer or inflammatory disorders.
  • Biological Research: Used in studies investigating enzyme inhibition or receptor interactions.
Introduction: Phthalazine-Based Therapeutics in Targeted Oncology

Structural Classification of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide as a Privileged Scaffold

The molecular architecture of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide (chemical formula: C~22~H~18~N~4~O) establishes it as a privileged scaffold in kinase inhibitor design. This bifunctional hybrid integrates three pharmacologically significant domains: (1) a planar phthalazine heterocycle enabling π-stacking interactions with kinase hydrophobic pockets, (2) a p-tolylamino moiety providing structural mimicry of ATP's adenine ring system, and (3) a terminal benzamide group serving as a hydrogen-bonding anchor point and solubility modulator. The systematic arrangement of these domains creates an extended pharmacophore spanning approximately 12Å, optimally configured for interaction with kinase catalytic clefts [5] [8].

Molecular Properties and Drug-Likeness

Table 1: Key Molecular Descriptors of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide

PropertyValueDrug-Likeness Implication
Molecular Weight354.405 g/molApproaching upper limit for oral bioavailability
Hydrogen Bond Donor Count2Favorable for membrane permeability
Hydrogen Bond Acceptor Count4Moderate polarity
Calculated LogP (cLogP)5.221Indicates significant hydrophobicity
Rotatable Bonds4Moderate molecular flexibility
Lipinski Rule Compliance3/4 (Violation)cLogP >5 exceeds guideline threshold

The molecule exhibits a Lipinski's rule violation due to its elevated cLogP value (5.221), suggesting potential challenges in aqueous solubility that may necessitate formulation strategies or structural modification in development. Despite this, the compound retains drug-like characteristics through its moderate molecular weight (354.405 g/mol) and balanced hydrogen bonding capacity (2 donors, 4 acceptors). The presence of four rotatable bonds provides sufficient conformational flexibility for target accommodation while avoiding excessive entropy penalties upon binding [3] [5].

Stereoelectronic Features

The benzamide moiety creates a pseudo-planar configuration stabilized by resonance delocalization across the carbonyl and adjacent phenyl ring, enhancing binding affinity through reduced desolvation energy. The electron-rich phthalazine nitrogen atoms (N1 and N2) function as hydrogen bond acceptors, while the tolylamino NH group serves as a critical hydrogen bond donor. Substituent positioning demonstrates strict structure-activity requirements: the para-methyl group on the aniline ring enhances hydrophobic contact with kinase specificity pockets, with meta-substituted analogs (e.g., 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide) exhibiting approximately 11% reduced potency, highlighting the significance of regiochemistry [2] [4] [5].

The canonical SMILES representation (CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N) and InChIKey (UTDXGHMGCXLCKT-UHFFFAOYSA-N) provide unique identifiers for computational studies and database curation. These structural specifications enable precise molecular modeling of kinase interactions and facilitate virtual screening for derivative optimization [5].

Historical Development of Phthalazine Derivatives in Kinase Inhibition

The investigation of phthalazine derivatives as kinase modulators represents a deliberate evolution from early nonspecific cytotoxic agents to precision-targeted therapeutics. Initial exploration focused on simple phthalazine structures with limited kinase selectivity, exemplified by early compounds such as 4-(1H-Imidazol-2-yl)phthalazin-1(2H)-one, which demonstrated moderate but non-selective kinase affinity. The critical transition occurred through rational scaffold hybridization, incorporating aryl-amino extensions to mimic ATP's adenine-binding motif and benzamide groups to engage kinase hinge regions. This design paradigm yielded compounds with improved target specificity and reduced off-kinase effects [7] [8].

Evolution of Molecular Design

The strategic incorporation of the p-tolylamino-benzamide pharmacophore onto the phthalazine core marked a significant advancement. This design exploited the phthalazine ring's capacity to position the tolylamino group within hydrophobic pocket I of the kinase domain while orienting the benzamide toward the solvent-exposed region, reducing entropic penalties. Published structure-activity relationship studies demonstrated that N1-substitution on the phthalazine ring provided optimal kinase engagement compared to C2-substituted analogs, establishing the current molecular architecture [8].

Comparative Potency Development

Table 2: Historical Progression of Phthalazine Derivative Potency Against Kinase Targets

Compound GenerationRepresentative StructureVEGFR-2 IC~50~ (nM)Target Spectrum
First-Generation (Pre-2005)Unsubstituted phthalazinones>10,000Pan-kinase inhibition
Second-Generation (2005-2010)Biarylphthalazines without benzamide terminus500-2,000Limited VEGFR selectivity
Third-Generation (Post-2010)4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide1,800Moderate VEGFR-2 selectivity
Optimized HybridsBiarylureido-phthalazines (e.g., Compound 13c)2.5High VEGFR-2 specificity

The development of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide emerged within third-generation phthalazines, reflecting a compromise between synthetic accessibility and biological activity. While exhibiting moderate VEGFR-2 inhibition (IC~50~ = 1,800 nM) compared to contemporary agents like axitinib (IC~50~ = 0.2 nM), its significance resides in demonstrating the structural viability of benzamide-phthalazine hybrids. Subsequent optimization yielded biarylureido analogs with substantially enhanced potency (e.g., compound 13c, IC~50~ = 2.5 nM), validating the core scaffold's potential [4] [8].

Mechanistic Refinement

Early phthalazine derivatives primarily functioned as ATP-competitive inhibitors with type I binding modes. The structural evolution toward 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide enabled type II inhibition through stabilization of the kinase DFG-out conformation, leveraging the benzamide's capacity to form hydrogen bonds with the kinase hinge region. This binding mechanism was confirmed through crystallographic studies of analogous compounds, showing the phthalazine core occupying the hydrophobic back pocket while the benzamide carbonyl interacts with Cys919 in VEGFR-2. This refined interaction paradigm translated to improved cellular efficacy despite moderate enzymatic IC~50~ values, as demonstrated by 71.6-79.83% inhibition of HUVEC proliferation at 10 μM concentrations for advanced derivatives [3] [8].

Unmet Therapeutic Needs Addressed by Targeted Phthalazine Hybrids

The development of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide addresses persistent challenges in antiangiogenic cancer therapy, particularly concerning resistance mechanisms, kinase selectivity profiles, and pharmaceutical properties. Conventional VEGFR inhibitors face limitations including acquired resistance through compensatory angiogenic pathways, narrow therapeutic indices due to off-target kinase effects, and suboptimal pharmacokinetic properties that restrict administration routes and dosing schedules [4] [8].

Resistance Mitigation

Angiogenesis inhibition frequently induces hypoxia-mediated upregulation of alternative pro-angiogenic factors, including fibroblast growth factor (FGF) and platelet-derived growth factor (PDGF). Phthalazine-benzamide hybrids exhibit a distinct advantage through their modifiable scaffold, enabling rational polypharmacology. Unlike single-target agents such as axitinib, the phthalazine core permits strategic incorporation of substituents capable of simultaneous inhibition of compensatory pathways. For example, ureido-linked derivatives demonstrate concurrent VEGFR-2 and FGF receptor inhibition, reducing compensatory angiogenesis by 72.58% compared to 48% with selective inhibitors in hypoxic tumor models. This inherent adaptability positions the scaffold favorably against resistance mechanisms that undermine monotherapy approaches [4] [8].

Selectivity Optimization

The benzamide-phthalazine architecture provides a versatile framework for selectivity tuning through rational substitutions. Unlike early multi-kinase inhibitors such as sunitinib (which inhibits >50 kinases), derivatives of 4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide achieve targeted polypharmacology through steric constraint of the benzamide moiety and electronic modulation of the phthalazine ring. This enables selective engagement of the VEGFR family while minimizing interaction with structurally similar but functionally distinct kinases like platelet-derived growth factor receptor (PDGFR), reducing adverse effects such as cardiotoxicity and hematological complications. The compound's moderate potency (IC~50~ = 1,800 nM) serves as a starting point for selectivity-focused derivatization rather than a therapeutic endpoint [4] [5].

Pharmacological Advancement

Table 3: Pharmacological Limitations Addressed Through Phthalazine-Benzamide Hybridization

Therapeutic LimitationConventional InhibitorsPhthalazine-Benzamide Approach
Aqueous Solubility<5 μg/mL (e.g., vandetanib)Modulated via benzamide ionizability
Oral BioavailabilityErratic absorption (e.g., motesanib)Enhanced through cLogP optimization (5.2 → 3.8)
Tumor Tissue PenetrationLimited by P-glycoprotein effluxReduced substrate recognition
Synthetic ComplexityMulti-step (>10 steps) synthesisStreamlined 3-5 step convergent synthesis
Resistance Development Incidence>60% within 12 monthsReduced through compensatory pathway inhibition

The scaffold addresses pharmaceutical limitations through its balanced amphiphilicity, with the benzamide group enabling salt formation to enhance solubility without significantly increasing molecular weight. Structural modularity facilitates property-directed optimization: introduction of pyridyl substituents reduces cLogP to 3.8 while maintaining VEGFR-2 affinity. Additionally, the scaffold's synthetic accessibility (3-5 steps from commercially available precursors) contrasts favorably with complex natural product-derived inhibitors, enabling rapid analog production for structure-property relationship studies. This synthetic efficiency supports exploration of prodrug strategies to further improve bioavailability, addressing a critical limitation in existing antiangiogenic therapies [4] [5] [8].

The progression toward compounds such as 4-[4-(4-methylpiperazin-1-yl)phthalazin-1-yl]benzamide derivatives demonstrates how this scaffold addresses unmet needs through improved pharmaceutical properties while maintaining efficacy against angiogenesis-driven malignancies that evade conventional targeted therapies [8].

Properties

Product Name

4-(4-p-Tolylamino-phthalazin-1-yl)-benzamide

IUPAC Name

4-[4-(4-methylanilino)phthalazin-1-yl]benzamide

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C22H18N4O/c1-14-6-12-17(13-7-14)24-22-19-5-3-2-4-18(19)20(25-26-22)15-8-10-16(11-9-15)21(23)27/h2-13H,1H3,(H2,23,27)(H,24,26)

InChI Key

UTDXGHMGCXLCKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.